Dichlorogelignate vs. Parent Rabdosiin: Acquired Topo II Selectivity
Dichlorogelignate (Compound 4) was synthesized as part of a series aimed at improving selectivity over the parent natural product rabdosiin (Compound 1). Rabdosiin potently inhibits both mammalian Topo I and Topo II non-selectively in vitro. In contrast, Dichlorogelignate is a selective Topo II inhibitor with no reported inhibition of Topo I at comparable concentrations [1].
| Evidence Dimension | Target selectivity (Topo I vs. Topo II) |
|---|---|
| Target Compound Data | Selective for Topo II; no reported Topo I inhibition |
| Comparator Or Baseline | Rabdosiin (Compound 1): Potent non-selective inhibitor of both Topo I and Topo II |
| Quantified Difference | Qualitative change from non-selective dual inhibition to selective Topo II inhibition |
| Conditions | In vitro mammalian DNA topoisomerase relaxation assays |
Why This Matters
For experiments requiring specific interrogation of Topo II function without confounding Topo I inhibition, Dichlorogelignate offers target selectivity unavailable with the parent natural product scaffold.
- [1] Kashiwada, Y., Bastow, K. F., & Lee, K. H. (1995). Novel lignan derivatives as selective inhibitors of DNA topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 5(8), 905–908. View Source
